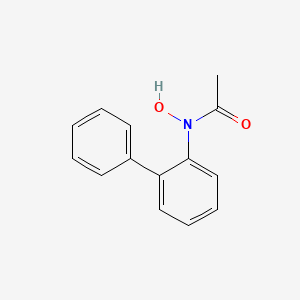

N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is an organic compound that features a biphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide typically involves the reaction of biphenyl-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving:

Continuous Stirring: To ensure uniform reaction conditions

Temperature Control: To maintain optimal reaction rates

Purification Steps: Including recrystallization or chromatography to isolate the pure compound

Chemical Reactions Analysis

Types of Reactions

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

Reduction: Employing reducing agents such as lithium aluminum hydride

Substitution: Particularly electrophilic aromatic substitution due to the biphenyl group

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst

Major Products

Oxidation: Can lead to the formation of carboxylic acids or ketones

Reduction: Typically yields amines or alcohols

Substitution: Results in halogenated biphenyl derivatives

Scientific Research Applications

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules

Biology: Investigated for its potential as a ligand in biochemical assays

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group allows for π-π interactions with aromatic amino acids in proteins, while the acetamide moiety can form hydrogen bonds, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines

- Biphenyl derivatives with central units based on oligomeric 1,6-hexamethylene diisocyanate

Uniqueness

N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is unique due to its specific combination of a biphenyl group and an acetamide moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Biological Activity

N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical transformations. The compound can be synthesized through a reaction involving biphenyl derivatives and N-hydroxyacetamide. The structural formula is represented as follows:

- Chemical Formula : C19H19N1O1

- Molecular Weight : 285.37 g/mol

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes linked to bacterial virulence. For instance, its analogs have demonstrated inhibition of the CrtM enzyme in Staphylococcus aureus, which is crucial for staphyloxanthin biosynthesis, a virulence factor in this pathogen .

- Antimicrobial Properties : The compound's ability to disrupt bacterial processes has been highlighted in studies showing a reduction in bacterial burden when treated with related compounds .

Table 1: Biological Activity Summary of this compound

Case Studies

Case Study 1: Inhibition of Staphylococcus aureus Virulence

In a study focusing on the virulence factors of S. aureus, this compound showed significant inhibition of staphyloxanthin production. The compound's IC50 was recorded at 8 µM, demonstrating its efficacy as an antimicrobial agent. This study emphasized the importance of targeting specific biosynthetic pathways in bacteria to reduce virulence and pathogenicity .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using Caco-2 cells to evaluate the safety profile of this compound. The results indicated that the compound did not significantly affect cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Properties

CAS No. |

30272-56-1 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-hydroxy-N-(2-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15(17)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10,17H,1H3 |

InChI Key |

WTOODOBBVZXDJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.